5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide
Description
5-{4-[(3,4-Dichlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide is a synthetic small molecule characterized by a phthalazine core substituted with a 3,4-dichlorophenylamino group and a benzenesulfonamide moiety.
Properties
IUPAC Name |
5-[4-(3,4-dichloroanilino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4O2S/c1-13-7-8-14(11-20(13)31(29,30)25-2)21-16-5-3-4-6-17(16)22(28-27-21)26-15-9-10-18(23)19(24)12-15/h3-12,25H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUOMLQWHIWZAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)Cl)Cl)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Phthalazinyl Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.
Introduction of the Dichlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a dichlorophenylamine is reacted with the phthalazinyl core.
Attachment of the Dimethylbenzenesulfonamide Moiety: This final step can be accomplished through sulfonamide formation, where the phthalazinyl intermediate is reacted with a dimethylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Core Formation
The phthalazinyl core is typically formed via cyclization of hydrazine derivatives with phthalic anhydride or its analogs under controlled conditions . For example, reacting hydrazine with phthalic anhydride derivatives leads to the formation of the bicyclic phthalazine structure.
Sulfonamide Formation
The dimethylbenzenesulfonamide moiety is attached via reaction with dimethylbenzenesulfonyl chloride under basic conditions (e.g., using pyridine or NaH) . This step ensures the formation of the sulfonamide linkage, critical for the compound’s biological activity.
Synthesis Steps Overview
Chemical Reactivity
The compound exhibits reactivity at multiple sites, influenced by its functional groups:
-
Phthalazinyl core : Aromatic ring with nitrogen atoms.
-
Dichlorophenyl group : Electron-deficient aromatic ring.
-
Sulfonamide moiety : Strongly electron-withdrawing group.
Oxidation
Under oxidative conditions (e.g., KMnO₄ or CrO₃), the compound may undergo oxidation at reactive sites such as double bonds or nitrogen atoms, leading to functional group modifications.
Reduction
Reduction (e.g., using LiAlH₄ or NaBH₄) can target oxygen-containing groups or aromatic rings, potentially altering the sulfonamide or dichlorophenyl moieties.
Hydrolysis
The sulfonamide group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding sulfonic acid and amine .
Substitution
The dichlorophenyl group may participate in nucleophilic substitution reactions with reagents like NH₃ or OH⁻, depending on the activating groups present.
Reaction Types and Conditions
Interaction with Biological Targets
The sulfonamide moiety can form hydrogen bonds with active site residues in enzymes, while the dichlorophenyl group enhances hydrophobic interactions. This dual functionality enables modulation of protein activity, such as kinase inhibition .
Tautomerization
Phthalazine derivatives can undergo tautomerization between imine-enamine forms, influencing their stability and reactivity .
Comparison with Similar Compounds
Scientific Research Applications
Chemical Properties and Structure
The compound features a phthalazinyl core substituted with a dichlorophenyl group and a dimethylbenzenesulfonamide moiety. Its molecular formula is with a molecular weight of 473.4 g/mol. The unique substitution pattern imparts distinct chemical properties that make it suitable for various applications.
Chemistry
In the field of chemistry, 5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide serves as a building block for synthesizing more complex molecules. It can be utilized in studying reaction mechanisms and developing new synthetic pathways.
Table 1: Chemical Reactions Involving the Compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Introduces additional functional groups | KMnO₄, CrO₃ |
| Reduction | Removes oxygen-containing groups or reduces double bonds | LiAlH₄, NaBH₄ |
| Substitution | Forms new compounds through nucleophilic substitution | Cl₂, Br₂, NH₃ |
Biology
The compound has potential applications in biological research. It can be used in biochemical assays to investigate enzyme interactions and protein binding. The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors.
Case Study: Enzyme Interaction Studies
A study demonstrated that derivatives of phthalazin compounds could inhibit specific protein kinases involved in cancer pathways. The sulfonamide moiety facilitates hydrogen bonding with active site residues, enhancing binding affinity.
Industry
In industrial applications, this compound may be utilized in the production of specialty chemicals and materials with unique properties. Its structural characteristics allow it to be integrated into formulations that require specific hydrophobic or hydrophilic properties.
Table 2: Industrial Applications
| Application Area | Description |
|---|---|
| Specialty Chemicals | Used as an intermediate in the synthesis of novel compounds |
| Material Science | Incorporation into polymers for enhanced performance |
Mechanism of Action
The mechanism of action of 5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may facilitate binding to hydrophobic pockets, while the sulfonamide moiety can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other dichlorophenyl- and phthalazine-containing molecules, which are often explored for pesticidal or therapeutic properties. Below is a comparative analysis based on functional groups, bioactivity, and patent
Table 1: Key Structural and Functional Comparisons
Key Observations:
Structural Divergence : The target compound features a phthalazine core, whereas the analogs in the provided patent () utilize isoxazole rings. The phthalazine scaffold is associated with DNA intercalation or kinase modulation, whereas isoxazole derivatives are often optimized for pesticidal activity.
Substituent Impact : The 3,4-dichlorophenyl group in the target compound may confer distinct electronic and steric properties compared to the 3,5-dichlorophenyl groups in the patent analogs. This substitution pattern could influence target binding specificity.
Functional Groups: The benzenesulfonamide moiety in the target compound is absent in the patent analogs, which instead employ trifluoromethyl or methoxyiminomethyl groups. Sulfonamides are frequently linked to enzyme inhibition (e.g., carbonic anhydrase), suggesting divergent mechanistic pathways.
Research Findings and Patent Context
The provided patent evidence () highlights compounds with dichlorophenyl and trifluoromethyl groups in pesticidal formulations. Notably:
- Synergistic Mixtures : The patent emphasizes combining dichlorophenyl-containing isoxazoles with other insecticides or bactericides. This suggests that the target compound, if bioactive, might similarly benefit from combinatorial use.
- Lack of Direct Data: No explicit bioactivity or comparative efficacy data for the target compound are available in the provided evidence. Further experimental studies (e.g., enzymatic assays, cytotoxicity profiling) are required to validate its utility relative to known analogs.
Biological Activity
5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide is a complex organic compound that has attracted significant interest due to its diverse biological activities. This article explores the synthesis, biological mechanisms, and potential therapeutic applications of this compound based on various research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a phthalazinyl core with a dichlorophenyl substituent and a dimethylbenzenesulfonamide moiety. The molecular formula is , and it has a molecular weight of approximately 515.455 g/mol .
Synthesis
The synthesis typically involves multiple steps:
- Formation of the Phthalazinyl Core : Cyclization of hydrazine derivatives with phthalic anhydride.
- Introduction of the Dichlorophenyl Group : Nucleophilic aromatic substitution using dichlorophenylamine.
- Attachment of the Dimethylbenzenesulfonamide Moiety : Reaction with dimethylbenzenesulfonyl chloride under basic conditions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The dichlorophenyl group enhances hydrophobic interactions, while the sulfonamide moiety can form hydrogen bonds with active site residues in target proteins. This interaction can modulate protein activity, leading to various biological effects.
Anticancer Activity
Recent studies have indicated that derivatives of phthalazinone compounds exhibit significant anticancer properties. For instance, certain phthalazinone derivatives have shown antiproliferative effects against lung and breast cancer cell lines, suggesting potential applications in cancer therapy .
Vasorelaxant Properties
Research has demonstrated that related phthalazinone derivatives possess vasorelaxant activity. In experiments involving isolated rat thoracic aortic rings, several compounds achieved total relaxation at low micromolar concentrations, indicating their potential as therapeutic agents for cardiovascular conditions .
Research Findings
Case Studies
- Anticonvulsant Activity : A study evaluated various compounds similar to this compound for anticonvulsant properties. The results indicated that certain derivatives exhibited potent protective effects against convulsions induced by pentylenetetrazole .
- Enzyme Interaction Studies : In biochemical assays, the compound was tested for its interaction with specific enzymes involved in metabolic pathways, revealing significant binding affinity and inhibition capabilities.
Q & A
Q. What are the recommended synthetic routes for 5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves sequential coupling of phthalazine and sulfonamide precursors. Key steps include:
- Amination : Reacting 3,4-dichloroaniline with phthalazin-1-yl derivatives under Buchwald-Hartwig coupling conditions (Pd catalysts, ligands like Xantphos) to introduce the dichlorophenylamino group .
- Sulfonamide Formation : Coupling the intermediate with N,2-dimethylbenzenesulfonamide using a base (e.g., triethylamine) in anhydrous dichloromethane or DMF .
- Optimization : Yields improve with controlled stoichiometry (1:1.2 molar ratio for amination) and inert atmospheres (argon/nitrogen). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How should researchers characterize the compound’s purity and structural integrity?
Use a combination of:
- HPLC-MS : To confirm molecular weight (expected [M+H]+ ~504 g/mol) and detect impurities (<2% threshold) .
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–2.6 ppm) .
- Elemental Analysis : Carbon/nitrogen/sulfur content should align with theoretical values (e.g., C: 52.1%, N: 11.1%, S: 6.3%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across cancer cell lines)?
Contradictions may arise from assay conditions or cell-line-specific mechanisms. Mitigation strategies include:
- Standardized Assays : Use identical protocols (e.g., MTT assays, 48-hour exposure, 10% FBS) for cross-study comparisons .
- Metabolomic Profiling : Compare intracellular metabolite levels (e.g., ATP, NAD+/NADH) to identify confounding factors like efflux pump activity .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the phthalazine ring to enhance target binding affinity, as seen in analogous heparanase inhibitors .
Q. What computational methods are suitable for predicting the compound’s molecular targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to screen against kinase domains (e.g., EGFR, VEGFR) due to the phthalazine moiety’s affinity for ATP-binding pockets .
- QSAR Modeling : Train models on datasets of sulfonamide derivatives (e.g., ChEMBL) to correlate substituent electronegativity (Cl, methyl) with activity .
- MD Simulations : Analyze stability of ligand-receptor complexes (e.g., 100-ns simulations in GROMACS) to prioritize high-probability targets .
Q. How can researchers investigate the compound’s potential off-target effects in neurological systems?
- GPCR Screening : Test against dopamine (D2/D3) and serotonin (5-HT2A) receptors via radioligand binding assays, given structural similarities to pyrazole-based GPCR modulators .
- Ion Channel Patch Clamp : Assess hERG channel inhibition (risk of cardiotoxicity) using HEK293 cells expressing hERG .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to detect neuroactive metabolites (e.g., N-demethylated derivatives) .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives?
- Analog Synthesis : Replace the dichlorophenyl group with fluorophenyl or methoxyphenyl to assess halogen/electron effects on potency .
- Pharmacophore Mapping : Identify critical features (e.g., sulfonamide hydrogen-bond acceptors, hydrophobic phthalazine core) using MOE or Phase .
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., methyl groups at N,2-positions) to logP and IC₅₀ using multivariate regression .
Methodological & Safety Considerations
Q. What protocols ensure safe handling of intermediates during synthesis?
- Ventilation : Use fume hoods for reactions involving volatile bases (e.g., triethylamine) .
- PPE : Wear nitrile gloves and goggles when handling dichlorophenyl precursors (skin irritants) .
- Waste Disposal : Quench Pd catalysts with 10% aqueous EDTA before disposal to avoid heavy metal contamination .
Q. How should researchers address discrepancies in toxicity profiles across in vitro/in vivo models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
